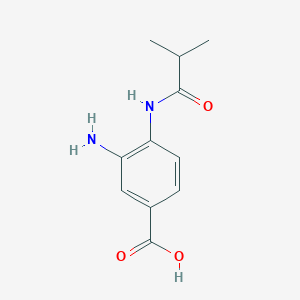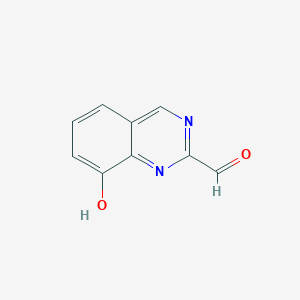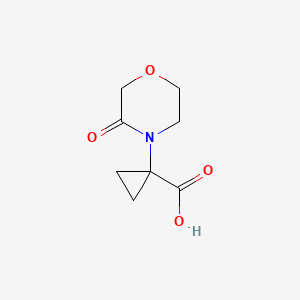
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog with applications in the chemical and pharmaceutical industries.
Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.
Uniqueness
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12) |
Clave InChI |
GZZKRGXXZDNDFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)N2CCOCC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
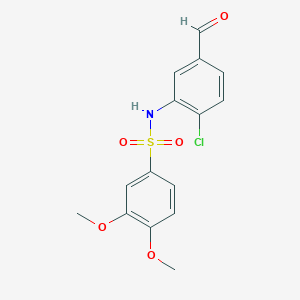

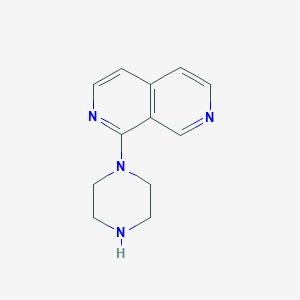
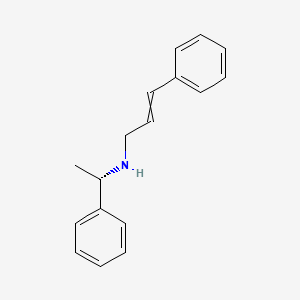
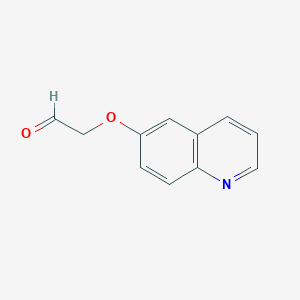

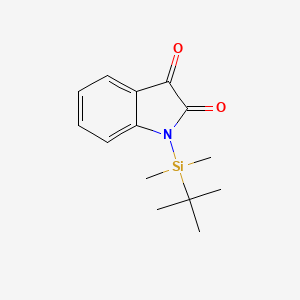
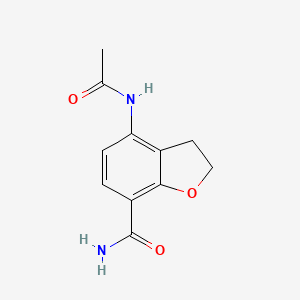
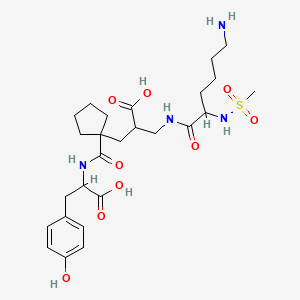
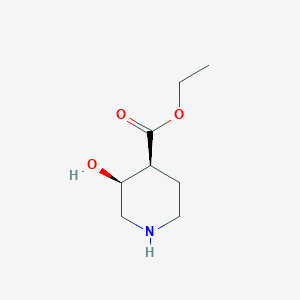
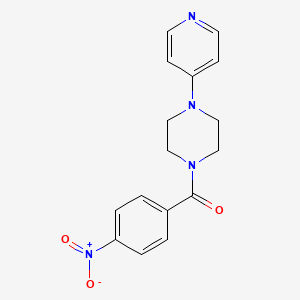
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
